molecular formula C14H9NO B15345663 3-Benzoylbenzonitrile CAS No. 6136-62-5

3-Benzoylbenzonitrile

Cat. No.: B15345663
CAS No.: 6136-62-5
M. Wt: 207.23 g/mol
InChI Key: ICRUXLLOLAPKFS-UHFFFAOYSA-N
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Description

3-Benzoylbenzonitrile is an organic compound with the molecular formula C14H9NO. It is a derivative of benzonitrile, characterized by the presence of a benzoyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. This method is advantageous due to its mild reaction conditions and low production cost .

Industrial Production Methods: In industrial settings, this compound is often produced through the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C). This method is efficient and suitable for large-scale production .

Chemical Reactions Analysis

Coordination Chemistry

Benzonitrile derivatives form labile coordination complexes with transition metals . For example:

  • PdCl₂(PhCN)₂ : Benzonitrile ligands are readily displaced by stronger donors, suggesting 3-benzoylbenzonitrile could act as a precursor in catalyst design.

  • Electronic Effects : The electron-withdrawing benzoyl group may modulate metal-ligand binding strength compared to unsubstituted benzonitrile.

Supramolecular Recognition

This compound’s nitrile group participates in host-guest interactions with macrocyclic receptors :

  • Key-Lock Binding : Co-crystallization with phosphine oxide-functionalized macrocycles (e.g., FA1-[P(O)Ph]₃) occurs via C–H⋯N and C–H⋯π interactions.

  • Applications : Enables structural determination of benzonitrile-containing drugs like crisaborole (anti-inflammatory) and alectinib (anticancer) .

Nucleophilic Additions

  • Cyanide Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids under acidic or basic conditions, though no direct data exists for this derivative.

  • Ketone Reactivity : The benzoyl group is susceptible to nucleophilic attack (e.g., Grignard additions), but steric hindrance from the meta-substituent could limit reactivity.

Scientific Research Applications

3-Benzoylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Benzoylbenzonitrile exerts its effects involves interactions with various molecular targets. It can act as a ligand, forming coordination complexes with transition metals. These complexes are often labile and can be displaced by stronger ligands, making them useful in synthetic chemistry .

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with a similar nitrile group but without the benzoyl substitution.

    4-Benzoylbenzonitrile: Another derivative with the benzoyl group attached at a different position on the benzene ring.

Uniqueness: 3-Benzoylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific synthetic applications where other compounds may not be suitable .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 3-Benzoylbenzonitrile, and how should they be interpreted?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and nitrile/benzoyl functional groups. For example, the nitrile group (C≡N) typically exhibits a sharp singlet near 110-120 ppm in ¹³C NMR. Infrared (IR) spectroscopy can identify the C≡N stretch (~2220 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹). Mass spectrometry (MS) confirms the molecular ion peak (expected m/z ≈ 211.24 g/mol for C₁₄H₉NO). Always compare experimental data with computational predictions (e.g., PubChem or CAS databases) .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Answer : Store in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides), which may trigger hazardous decomposition (e.g., CO, NOx). Refer to Safety Data Sheets (SDS) for spill management and disposal protocols compliant with local regulations .

Advanced Research Questions

Q. What experimental strategies optimize the synthesis of this compound derivatives for medicinal chemistry applications?

  • Answer : Use Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the benzoyl group to the benzonitrile scaffold. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane). For scale-up, optimize stoichiometry and catalyst loading (e.g., Pd catalysts for cross-coupling) to improve yield (>80%). Characterize intermediates rigorously to avoid byproduct formation .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Answer : Conduct systematic reviews (per Cochrane guidelines) to assess methodological biases in existing studies . Validate conflicting results (e.g., antimicrobial vs. inactive findings) using standardized assays (e.g., MIC testing against ATCC strains). Control variables such as solvent (DMSO purity >99.9%) and cell line viability. Use structure-activity relationship (SAR) models to identify critical substituents (e.g., electron-withdrawing groups enhancing bioactivity) .

Q. What analytical methods ensure purity and stability of this compound under varying experimental conditions?

  • Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify purity (>98%). For stability studies, use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via LC-MS. Assess photostability by exposing samples to UV light (ICH Q1B guidelines). Report impurities using validated protocols per ICH Q3A/B .

Q. How should researchers design in vitro assays to evaluate the pharmacokinetic properties of this compound?

  • Answer : Use Caco-2 cell monolayers for permeability studies (Papp <1×10⁻⁶ cm/s indicates poor absorption). Assess metabolic stability in liver microsomes (e.g., human CYP450 isoforms) with LC-MS/MS quantification. Include positive controls (e.g., propranolol for permeability) and validate assay reproducibility across triplicates. For plasma protein binding, use equilibrium dialysis and correct for nonspecific binding .

Q. Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

  • Answer : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using nonlinear regression (e.g., GraphPad Prism). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95% CI) and use Bayesian methods if sample sizes are limited. Pre-register analysis plans to mitigate Type I errors .

Q. How can computational tools predict the environmental impact of this compound?

  • Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., EPA EPI Suite) to estimate biodegradation (BIOWIN), bioaccumulation (BCF), and ecotoxicity (LC₅₀ for fish/algae). Validate predictions with experimental data from OECD 301/302 tests. Cross-reference with ChemIDplus and DSSTox databases for regulatory compliance .

Properties

CAS No.

6136-62-5

Molecular Formula

C14H9NO

Molecular Weight

207.23 g/mol

IUPAC Name

3-benzoylbenzonitrile

InChI

InChI=1S/C14H9NO/c15-10-11-5-4-8-13(9-11)14(16)12-6-2-1-3-7-12/h1-9H

InChI Key

ICRUXLLOLAPKFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

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